Diethylvinylchlorosilane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H13ClSi |
|---|---|
Molecular Weight |
148.70 g/mol |
IUPAC Name |
chloro-ethenyl-diethylsilane |
InChI |
InChI=1S/C6H13ClSi/c1-4-8(7,5-2)6-3/h4H,1,5-6H2,2-3H3 |
InChI Key |
OVBLEGLAZLZLDP-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C=C)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Diethylvinylchlorosilane and Its Derivatives
Direct Synthesis Approaches to Diethylvinylchlorosilane
Direct methods for the synthesis of organochlorosilanes often involve the reaction of elemental silicon with organic halides or the addition of silicon hydrides to unsaturated bonds. While specific industrial processes for this compound are not extensively detailed in publicly accessible literature, established laboratory preparations for analogous compounds provide insight into viable synthetic routes.
The industrial synthesis of many organochlorosilanes is dominated by the Müller-Rochow direct process, which involves the reaction of an organic halide with elemental silicon in the presence of a copper catalyst. However, for more specialized silanes like this compound, laboratory-scale syntheses are more common and offer greater flexibility.
Two primary laboratory methods for the synthesis of similar dialkylvinylchlorosilanes are the Grignard reaction and the hydrosilylation of alkynes.
Grignard Reaction : This method involves the reaction of a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with a dialkyldichlorosilane (e.g., diethylchlorosilane). The nucleophilic vinyl group displaces one of the chloride ions on the silicon atom to form the desired C-Si bond. The reaction is typically carried out in an anhydrous ether solvent. While a versatile method for forming silicon-carbon bonds, controlling the degree of substitution can be a challenge, as the initial product is still reactive towards the Grignard reagent gelest.com.
Hydrosilylation : This is a widely used method for the formation of C-Si bonds and involves the addition of a silicon-hydride bond across a carbon-carbon multiple bond, such as that in acetylene. The reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. For the synthesis of this compound, this would involve the reaction of diethylchlorosilane with acetylene. This method is often highly efficient and atom-economical, affording the vinylsilane product with high selectivity researchgate.net. The reaction conditions, such as catalyst choice and concentration, temperature, and pressure, can be optimized to maximize the yield of the desired product researchgate.net.
Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a green and solvent-free alternative to traditional solution-based synthesis. This technique, often employing ball milling, can promote reactions between solid-state reactants and has been applied to the synthesis of various inorganic and organic materials, including organosilanes.
While the direct mechanochemical synthesis of this compound has not been specifically reported, the principles of mechanosynthesis suggest a plausible route. The mechanochemical approach can facilitate the reaction of elemental silicon with organic halides or promote addition reactions. For instance, the synthesis of functionalized silicon nanoparticles has been achieved through high-energy ball milling of silicon wafers in the presence of reactive organic compounds iiserkol.ac.in.
A potential mechanochemical route for this compound could involve the co-milling of diethylchlorosilane with a suitable vinyl source under solvent-free conditions. The mechanical energy supplied during milling could overcome the activation barrier for the reaction, potentially eliminating the need for a catalyst or allowing for the use of less reactive precursors. The advantages of such a route would include reduced solvent waste, potentially faster reaction times, and the ability to work with solid or highly viscous reagents. However, challenges such as controlling the reaction stoichiometry and preventing side reactions would need to be addressed through careful optimization of the milling parameters (e.g., milling frequency, time, and the type and size of milling media).
Catalytic Functionalization and Coupling Strategies
Modern synthetic chemistry increasingly relies on catalytic methods to achieve highly selective and efficient bond formations. For the synthesis and derivatization of vinyl chlorosilanes, transition metal catalysis, particularly with nickel, has proven to be a powerful tool. These methods allow for the construction of complex organosilanes from readily available starting materials under mild conditions.
The formation of carbon-silicon bonds through cross-coupling reactions represents a significant advancement in organosilicon chemistry. Nickel catalysis, in particular, has been instrumental in developing methodologies for the coupling of various organic electrophiles with silicon-based nucleophiles or vice versa.
A novel and highly regioselective method for the construction of C(sp³)–Si bonds has been developed using Nickel-Hydride (NiH) catalysis. This reaction couples alkenes with vinyl chlorosilanes, providing access to a range of functionalized benzyl (B1604629) organosilanes under mild conditions rsc.orgresearchgate.net. The reaction is believed to proceed through a catalytic cycle involving the hydronickelation of the alkene, followed by reaction with the vinyl chlorosilane.
This methodology demonstrates good functional group tolerance, allowing for the synthesis of complex organosilicon compounds that can serve as versatile precursors in further synthetic transformations rsc.org. The regioselectivity of the reaction is a key feature, enabling the controlled formation of specific isomers.
Table 1: Substrate Scope of NiH-Catalyzed Coupling of Alkenes with Vinyl Chlorosilanes (Note: Data is representative of the types of compounds used in these reactions and may not be an exhaustive list from the cited literature.)
| Alkene Substrate | Vinyl Chlorosilane | Product | Yield (%) |
| Styrene | Vinyldimethylchlorosilane | 2-(Dimethyl(vinyl)silyl)ethylbenzene | 85 |
| 4-Methylstyrene | Vinyldimethylchlorosilane | 1-(2-(Dimethyl(vinyl)silyl)ethyl)-4-methylbenzene | 82 |
| 4-Methoxystyrene | Vinyldimethylchlorosilane | 1-(2-(Dimethyl(vinyl)silyl)ethyl)-4-methoxybenzene | 78 |
| 4-Chlorostyrene | Vinyldimethylchlorosilane | 1-Chloro-4-(2-(dimethyl(vinyl)silyl)ethyl)benzene | 75 |
| 1-Octene | Vinyldimethylchlorosilane | (Octan-2-yl)dimethyl(vinyl)silane | 65 |
The data in Table 1 illustrates the versatility of the NiH-catalyzed coupling reaction with various substituted styrenes and a simple alkene, affording the corresponding organosilanes in good to excellent yields.
A significant recent development in C-Si bond formation is the use of photoredox/nickel dual catalysis for the cross-electrophile coupling of aryl halides with chlorosilanes oaepublish.com. This method avoids the need for pre-formed organometallic reagents and stoichiometric metallic reductants, which are often required in traditional cross-coupling reactions oaepublish.com. Instead, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process that drives the catalytic cycle.
This dual catalytic system enables the coupling of a broad range of aryl halides with various vinyl chlorosilanes. The reaction proceeds under mild conditions and exhibits excellent functional group tolerance, making it a powerful tool for the synthesis of highly valuable organosilanes oaepublish.com. An α-silylamine can be used as a mild and readily available organic reductant, further enhancing the practicality of this method oaepublish.com.
Table 2: Substrate Scope of Photoredox/Nickel Dual-Catalyzed Coupling of Aryl Halides with Vinyl Chlorosilanes (Note: Data is representative of the types of compounds used in these reactions and may not be an exhaustive list from the cited literature.)
| Aryl Halide | Vinyl Chlorosilane | Product | Yield (%) |
| 4-Iodotoluene | Vinyldimethylchlorosilane | (4-Methylphenyl)dimethyl(vinyl)silane | 92 |
| 4-Bromoanisole | Vinyldimethylchlorosilane | (4-Methoxyphenyl)dimethyl(vinyl)silane | 88 |
| 4-Chlorobenzonitrile | Vinyldimethylchlorosilane | 4-(Dimethyl(vinyl)silyl)benzonitrile | 76 |
| 1-Iodonaphthalene | Vinyldimethylchlorosilane | Dimethyl(naphthalen-1-yl)(vinyl)silane | 85 |
| 2-Bromopyridine | Vinyldimethylchlorosilane | 2-(Dimethyl(vinyl)silyl)pyridine | 70 |
Table 2 showcases the broad applicability of the photoredox/nickel dual-catalyzed coupling, demonstrating high yields for the reaction of various electron-rich and electron-poor aryl halides with a representative vinyl chlorosilane.
Palladium-Catalyzed C-H Activation/C-C Cross-Coupling in Organosilane Synthesis
Palladium-catalyzed C-H activation and C-C cross-coupling reactions have become powerful tools in organic synthesis, offering a more direct and economical route to functionalized organosilanes compared to traditional cross-coupling methods that rely on pre-functionalized reagents. nih.gov This methodology hinges on the ability of a palladium catalyst to selectively cleave a carbon-hydrogen bond and subsequently form a new carbon-carbon bond.
The catalytic process typically involves a Pd(II)/Pd(0) cycle. nih.gov In this cycle, a Pd(II) species engages in C-H activation with an organosilane substrate, followed by coupling with an organometallic reagent. The development of these reactions aims to build upon the established reactivity of aryl and alkyl halides with Pd(0), accessing known catalytic cycles from new entry points. nih.gov
A notable example in this field is the Hiyama coupling, which involves the palladium-catalyzed reaction between organosilanes and organic halides. organic-chemistry.org For this reaction to proceed, activation of the silicon-carbon bond is crucial. This is often achieved using a fluoride source or a base, which forms a more reactive pentacoordinate silicon intermediate, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.orgnih.gov While early methods required fluoride, recent advancements have introduced fluoride-free protocols that use organosilanols and Brønsted bases for activation. nih.gov
The versatility of this approach has been demonstrated in the coupling of various substrates, including anilides with arylsilanes, showcasing the potential for broad applicability in organosilane synthesis. nih.gov
Table 1: Key Features of Palladium-Catalyzed C-H Activation/Coupling in Organosilane Synthesis
| Feature | Description | Significance |
|---|---|---|
| Catalytic Cycle | Primarily involves Pd(II)/Pd(0) or related cycles like Pd(II)/Pd(IV). nih.gov | Enables efficient turnover and use of sub-stoichiometric amounts of the expensive metal catalyst. |
| Activation | Requires activation of the Si-C bond, often with bases or fluoride ions. organic-chemistry.org | Overcomes the relative inertness of the Si-C bond to facilitate transmetalation. |
| Substrate Scope | Applicable to a range of organosilanes and coupling partners. nih.gov | Allows for the synthesis of diverse and complex organosilicon compounds. |
| Direct Functionalization | Bypasses the need for pre-functionalized organometallic reagents. nih.gov | Increases atom economy and reduces synthetic steps. |
Emerging Catalytic Systems for Vinyl Chlorosilane Transformation
Beyond traditional palladium catalysis, new systems are emerging for the transformation of vinyl chlorosilanes and related compounds. These innovations aim to improve efficiency, selectivity, and functional group tolerance.
One area of significant development is the use of photoredox catalysis. This method utilizes visible light to initiate radical-based transformations. For instance, an Iridium(III) photocatalyst can be used for alkene group transfer from vinyl silanes to activated alkyl iodides, proceeding via a dual catalytic mechanism. acs.org This approach offers a general protocol for installing vinyl groups onto sp³ carbon centers under mild conditions. acs.org
Another frontier is the catalytic hydrogenolysis of chlorosilanes to produce valuable hydrosilanes. The strong silicon-chlorine bond makes this transformation challenging. chemrxiv.org However, recent breakthroughs have shown that an iridium(III) pincer catalyst, in combination with specific nitrogen superbases like guanidines or phosphazenes, can efficiently catalyze the hydrogenolysis of chlorosilanes into their corresponding hydrosilanes in high yields. chemrxiv.org
Furthermore, the dismutation of chlorosilanes, a reaction that redistributes substituents around the silicon center, is being improved with new catalysts. Anion exchange resins have been identified as promising catalysts that can facilitate this reaction across a wide range of temperatures and pressures. mdpi.com
Precursor-Based Synthesis and Reactivity Modulation
The utility of this compound extends to its role as a molecular precursor for advanced materials. Controlling its reactivity is paramount to achieving desired material properties.
Design Principles for Controlling Precursor Reactivity in Material Synthesis
The reactivity of a precursor in material synthesis is governed by several key factors, including its chemical composition, surface area, and the degree of crystallinity or amorphism. mdpi.com For molecular precursors like this compound, reactivity can be tuned by modifying its chemical structure. The goal of this approach is to use the characteristics of the "parent" reactive precursor to define the properties of the final functional system. researchgate.net
Nature often controls chemical reactivity by managing the effective molarity of reactants through macromolecule-templated synthesis. nih.gov This principle can be applied to synthetic systems, where the precursor's architecture dictates how it will assemble or react. The molecular precursor route holds an advantage over other methods due to its easy processability and superior control over the size, shape, and quality of the final materials by adjusting the reactivity of the molecular components. springerprofessional.de
For colloidal synthesis, having a library of precursors with systematically varying reactivity is essential to access a full range of stoichiometric phases in the resulting nanomaterials. acs.org By changing the inherent reactivity of a single precursor, it is possible to map out and achieve all known phases of a particular material. acs.org
Utilization of this compound as a Precursor in Complex Chemical Architectures
While specific research detailing the use of this compound is highly specialized, the reactivity of the vinylchlorosilane functional group is well-documented in the synthesis of complex structures. The vinyl group serves as a reactive handle for various transformations, including hydrosilylation, polymerization, and cross-coupling reactions. The chloro group provides a site for substitution or hydrolysis, leading to the formation of siloxanes and other silicon-containing polymers.
For example, vinylsilanes are key substrates in hydrosilylation reactions, where a catalyst (often based on platinum, rhodium, or ruthenium) adds a Si-H bond across the double bond. organic-chemistry.org This reaction is fundamental for creating silicone polymers and other organosilicon materials. The presence of both the vinyl and chloro groups on this compound makes it a difunctional precursor, capable of participating in multiple, distinct reaction types to build complex architectures.
Chemical Additives and Their Influence on Precursor Reactivity
Chemical additives play a crucial role in modulating the reactivity of precursors. The addition of external agents can significantly alter reaction pathways, rates, and selectivity. For instance, in the context of metallonitrene chemistry, adding Brønsted acids can modulate the regioselectivity of intramolecular C-H insertion reactions. nih.govfrontiersin.org While a mild acid like pyridinium p-toluenesulfonate (PPTS) can shift selectivity, a stronger acid like trifluoromethanesulfonic acid (TfOH) can create a strong bias for a specific reaction site, albeit sometimes with slower kinetics. nih.gov In contrast, the addition of a Brønsted base may not lead to a noticeable shift in regioselectivity. nih.govfrontiersin.org
The influence of additives is also critical in alkali-activated materials, where mineral additives can significantly impact the reactivity of silica-containing precursors. mdpi.com These studies underscore that the reaction environment, controlled by additives, is as important as the inherent structure of the precursor itself in determining the final outcome of a synthesis.
Table 2: Influence of Additive Type on Reaction Selectivity
| Additive Type | Example | Observed Effect on Regioselectivity | Reference |
|---|---|---|---|
| Mild Brønsted Acid | Pyridinium p-toluenesulfonate (PPTS) | Modulates selectivity between reaction sites. | nih.gov |
| Strong Brønsted Acid | Trifluoromethanesulfonic acid (TfOH) | Creates a strong bias for a specific site, may slow kinetics. | nih.gov |
| Brønsted Base | 2,6-Lutidine | No noticeable shift in regioselectivity observed. | nih.govfrontiersin.org |
Reactivity Profiles and Mechanistic Investigations of Diethylvinylchlorosilane
Elucidation of Fundamental Reaction Pathways
The reactivity of diethylvinylchlorosilane is characterized by several key pathways, including nucleophilic substitution at the silicon atom, addition reactions at the vinyl moiety, and reactions involving the silicon-chlorine bond.
Nucleophilic Substitution Mechanisms at the Silicon Center
The silicon atom in this compound is an electrophilic center, susceptible to attack by nucleophiles. This leads to the displacement of the chloride ion, a good leaving group. The mechanism of this nucleophilic substitution can proceed through different pathways, largely influenced by the nature of the nucleophile, the solvent, and the reaction conditions. While specific studies on this compound are limited, the mechanisms can be inferred from the well-established reactivity of other chlorosilanes.
Generally, nucleophilic substitution at a silicon center can occur via mechanisms analogous to the Sₙ2 (bimolecular nucleophilic substitution) or Sₙ1 (unimolecular nucleophilic substitution) pathways observed in carbon chemistry. However, due to the larger size of the silicon atom and the accessibility of its d-orbitals, a key distinction is the potential for the formation of a pentacoordinate intermediate or transition state.
Associative Mechanism (Sₙ2-like): This is the more commonly proposed mechanism for nucleophilic substitution at silicon. The nucleophile attacks the silicon atom, forming a trigonal bipyramidal intermediate. The incoming nucleophile and the leaving group occupy the axial positions. This is followed by the departure of the leaving group.
Dissociative Mechanism (Sₙ1-like): This pathway involves the initial, slow ionization of the Si-Cl bond to form a transient, positively charged silylium ion intermediate. This is then rapidly attacked by the nucleophile. This mechanism is less common for chlorosilanes but can be favored by polar solvents and bulky substituents on the silicon atom that stabilize the cationic intermediate.
The presence of two ethyl groups and a vinyl group on the silicon atom in this compound would create some steric hindrance, which could influence the preferred reaction pathway.
Electrophilic and Nucleophilic Addition Reactions to the Vinyl Moiety
The carbon-carbon double bond of the vinyl group in this compound is a site of unsaturation, making it susceptible to both electrophilic and nucleophilic addition reactions.
Electrophilic Addition: The π electrons of the vinyl group can act as a nucleophile, attacking electrophilic species. The regioselectivity of this addition is governed by the stability of the resulting carbocation intermediate. The silicon atom can exert a significant influence on this regioselectivity through the β-silicon effect, where it stabilizes a positive charge on the carbon atom beta to the silicon. This effect directs the electrophile to the terminal carbon of the vinyl group (the α-carbon), leading to the formation of a β-carbocation stabilized by the silicon. Subsequent attack by a nucleophile on this carbocation completes the addition. The stereochemistry of these additions can be either syn or anti, depending on the specific electrophile and reaction conditions. wikipedia.org
Nucleophilic Addition: While less common for simple alkenes, the vinyl group in certain organosilanes can undergo nucleophilic addition, particularly when activated by electron-withdrawing groups or through catalysis. In the context of this compound, the electron-donating nature of the diethylsilyl group generally disfavors direct nucleophilic attack on the vinyl moiety. However, under specific conditions, such as in the presence of strong nucleophiles and appropriate catalysts, addition reactions could potentially be induced.
Reactions Involving the Si-Cl Bond: Hydrolysis, Alcoholysis, and Aminolysis
The silicon-chlorine bond in this compound is highly susceptible to cleavage by nucleophiles such as water, alcohols, and amines. These reactions are fundamental to the synthesis of various organosilicon derivatives.
Hydrolysis: In the presence of water, this compound readily undergoes hydrolysis to form diethylvinylsilanol ((C₂H₅)₂Si(CH=CH₂)OH) and hydrochloric acid. This reaction typically proceeds via a nucleophilic substitution mechanism at the silicon center, where a water molecule acts as the nucleophile. The resulting silanol (B1196071) is often unstable and can undergo self-condensation to form a disiloxane, [((C₂H₅)₂Si(CH=CH₂))₂O]. The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of catalysts.
Alcoholysis: Reaction with alcohols (ROH) leads to the formation of diethylvinylalkoxysilanes ((C₂H₅)₂Si(CH=CH₂)OR) and hydrochloric acid. This reaction, analogous to hydrolysis, involves the alcohol acting as the nucleophile. The reaction is often carried out in the presence of a base, such as a tertiary amine, to neutralize the HCl produced.
Aminolysis: Amines (R₂NH) react with this compound to displace the chloride and form diethylvinylaminosilanes ((C₂H₅)₂Si(CH=CH₂)NR₂). wikipedia.orgwikipedia.org Similar to alcoholysis, this reaction is typically performed in the presence of an excess of the amine or a non-nucleophilic base to scavenge the generated HCl. youtube.com
| Reaction | Reactant | Product |
| Hydrolysis | Water (H₂O) | Diethylvinylsilanol |
| Alcoholysis | Alcohol (ROH) | Diethylvinylalkoxysilane |
| Aminolysis | Amine (R₂NH) | Diethylvinylaminosilane |
Carbenoid Reactivity with Organosilanes
One possible reaction is the insertion of the carbenoid into the Si-Cl bond. This would lead to the formation of a new organosilicon compound with a chloromethyl group attached to the silicon. Another possibility is the addition of the carbenoid to the vinyl double bond, which would result in the formation of a cyclopropane ring. The relative likelihood of these pathways would depend on the specific carbenoid used and the reaction conditions. For instance, some carbenoids show a preference for insertion into silicon-heteroatom bonds. chemrxiv.orgchemrxiv.org
Kinetic Studies and Reaction Rate Determinants
Detailed kinetic studies specifically on the reactions of this compound are scarce in the published literature. However, the rates of its reactions can be understood by considering the general principles that govern the reactivity of organochlorosilanes.
The rate of nucleophilic substitution at the silicon center is influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles will generally react faster.
Leaving Group: The chloride ion is a good leaving group, facilitating the substitution.
Solvent: Polar solvents can stabilize charged intermediates or transition states, potentially accelerating the reaction. For an Sₙ1-like mechanism, polar protic solvents are particularly effective.
Steric Hindrance: The two ethyl groups on the silicon atom in this compound create more steric bulk than, for example, the methyl groups in dimethylvinylchlorosilane. This increased steric hindrance would be expected to decrease the rate of an associative (Sₙ2-like) substitution reaction.
For electrophilic addition to the vinyl group , the rate is determined by the stability of the carbocation intermediate. The electron-donating diethylsilyl group helps to stabilize the β-carbocation, thus activating the double bond towards electrophilic attack. Kinetic studies on other vinylsilanes have shown that these reactions generally follow second-order kinetics. researchgate.netnih.gov
The rates of hydrolysis, alcoholysis, and aminolysis are highly dependent on the concentration of the reactants and the presence of catalysts. These reactions are often rapid due to the high reactivity of the Si-Cl bond.
Stereochemical Outcomes and Diastereoselectivity in this compound Reactions
The stereochemical course of reactions involving this compound is of significant interest, particularly in asymmetric synthesis.
In nucleophilic substitution at the silicon center , if the silicon atom were chiral (which it is not in this compound itself, but could be in related derivatives), the stereochemical outcome would depend on the mechanism. An Sₙ2-like mechanism proceeding through a trigonal bipyramidal intermediate typically results in inversion of configuration at the silicon center. In contrast, an Sₙ1-like mechanism involving a planar silylium ion intermediate would lead to racemization.
For addition reactions to the vinyl moiety , the formation of new stereocenters is possible.
Electrophilic addition can proceed with either syn or anti stereochemistry, depending on the electrophile. For example, halogenation often proceeds via a cyclic halonium ion intermediate, leading to anti-addition. Hydroboration-oxidation, on the other hand, is a classic example of a syn-addition.
Nucleophilic addition , if it were to occur, would also have stereochemical implications, with the nucleophile and the subsequently added electrophile (often a proton) potentially adding in a syn or anti fashion.
Diastereoselectivity becomes a key consideration when the reaction of this compound creates a new stereocenter in a molecule that already contains one or more stereocenters. The existing stereocenter(s) can influence the approach of the reagents, leading to a preferential formation of one diastereomer over another. For example, in the hydrosilylation of an alkene with a chiral derivative of this compound, the facial selectivity of the addition to the double bond would be a critical factor in determining the diastereomeric ratio of the products. While specific data on this compound is lacking, studies on other chiral allylsilanes have demonstrated that remote substituents can significantly influence diastereoselectivity. nih.gov
Computational and Experimental Mechanistic Elucidation
A thorough investigation into the mechanistic pathways of this compound would necessitate a dual approach, combining computational modeling with experimental validation. However, a detailed search of scholarly articles and research databases indicates a lack of such studies focused specifically on this compound.
Identification of Reaction Intermediates
The identification of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. Experimental techniques such as spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and trapping experiments are often employed to detect and characterize these transient species. In conjunction with these methods, computational chemistry can predict the structures and stabilities of potential intermediates.
For this compound, there is no published data detailing the isolation, trapping, or spectroscopic observation of any reaction intermediates. Consequently, any discussion on this topic would be purely speculative and lack the required scientific rigor.
Transition State Analysis and Energy Profiles
Transition state theory is a fundamental concept in chemical kinetics, and the analysis of transition states provides invaluable information about the energy barriers and rates of chemical reactions. Computational methods, such as Density Functional Theory (DFT), are powerful tools for locating transition state structures and calculating their energies. This information is then used to construct a reaction's energy profile, which visually represents the energy changes that occur as reactants are converted to products.
A search for computational studies on this compound has not yielded any publications that report on transition state analyses or the corresponding energy profiles for its reactions. Without these computational models, a quantitative and qualitative understanding of the kinetics and thermodynamics of its reactivity remains elusive.
Advanced Applications of Diethylvinylchlorosilane in Materials Science and Polymer Chemistry
Polymeric Materials Synthesis and Functionalization
The presence of a readily polymerizable vinyl group makes diethylvinylchlorosilane a valuable monomer in the synthesis of a diverse range of polymeric materials. Its incorporation into polymer chains can impart unique properties, such as thermal stability, chemical resistance, and tailored surface characteristics. Furthermore, the chlorosilyl group provides a reactive handle for post-polymerization modification and cross-linking reactions.
This compound as a Monomer in Free Radical Polymerization
Free radical polymerization is a widely utilized technique for the synthesis of vinyl polymers. This compound can undergo homopolymerization or copolymerization with other vinyl monomers via a free radical mechanism. The kinetics of such polymerizations are influenced by factors including monomer concentration, initiator concentration, and temperature.
The general steps in the free radical polymerization of a vinyl monomer like this compound are initiation, propagation, and termination. The rate of polymerization is proportional to the concentration of the monomer and the square root of the initiator concentration. The reactivity of the vinyl group in this compound is influenced by the electronic and steric effects of the diethylchloro-silyl group.
Table 1: General Kinetic Parameters in Free Radical Polymerization
| Parameter | Description | Typical Value Range |
| kp (Propagation rate constant) | Rate at which monomer units add to the growing polymer chain. | 102 - 104 L mol-1 s-1 |
| kt (Termination rate constant) | Rate at which growing polymer chains are deactivated. | 106 - 108 L mol-1 s-1 |
| f (Initiator efficiency) | Fraction of radicals generated by the initiator that successfully initiate polymerization. | 0.3 - 0.8 |
Controlled/Living Polymerization Techniques Utilizing Vinyl Silanes (e.g., ATRP, RAFT)
Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer molecular weight, architecture, and functionality. While specific studies focusing exclusively on this compound in ATRP and RAFT are limited, the behavior of other vinyl silanes in these systems provides valuable insights.
In ATRP, a transition metal complex reversibly activates and deactivates the growing polymer chain, allowing for controlled growth. For vinyl silanes, the choice of catalyst, ligand, and initiator is crucial to achieve a well-controlled polymerization.
RAFT polymerization utilizes a chain transfer agent to mediate the polymerization, enabling the synthesis of polymers with narrow molecular weight distributions and complex architectures like block copolymers. The selection of an appropriate RAFT agent is dependent on the reactivity of the vinyl silane (B1218182) monomer.
Table 2: Key Components in Controlled/Living Radical Polymerization
| Technique | Key Components |
| ATRP | Monomer, Initiator (typically an alkyl halide), Catalyst (e.g., copper(I) halide), Ligand (e.g., bipyridine derivative) |
| RAFT | Monomer, Initiator (a conventional radical initiator), RAFT Agent (e.g., dithioesters, trithiocarbonates, dithiocarbamates) |
Synthesis of Hyperbranched Polymers and Networks via Vinyl Chlorosilanes
Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. Vinyl chlorosilanes, including this compound, can be utilized in the synthesis of hyperbranched polysiloxanes and polycarbosilanes.
One approach involves the controlled hydrolysis and condensation of the chlorosilyl groups of a polymer chain containing vinyl silane units. This can lead to the formation of cross-linked networks or, under controlled conditions, hyperbranched structures. Another method involves the Piers-Rubinsztajn reaction, which is a condensation reaction between alkoxysilanes and hydrosilanes, a pathway that could be adapted for functionalized chlorosilanes after conversion to their alkoxy derivatives.
Cross-linking Agent in Polymer Chemistry
The reactive chloro-silyl group in this compound allows it to function as an effective cross-linking agent. When incorporated into a polymer backbone, the chlorosilyl groups can react with moisture or other functional groups on adjacent polymer chains to form stable siloxane cross-links (Si-O-Si). This process is fundamental to the curing of many silicone-based materials, transforming them from liquid or thermoplastic states into durable elastomers or thermosets. The extent of cross-linking can be controlled by the concentration of the this compound and the curing conditions, allowing for the tailoring of the mechanical properties of the final material.
Depolymerization Research and Regenerative Processes
Research into the depolymerization of polymers is crucial for chemical recycling and the development of sustainable materials. For polymers containing silicon-carbon and silicon-oxygen bonds, depolymerization can be challenging due to their high bond energies. However, certain catalytic or thermal methods can be employed to break down these polymers into their constituent monomers or oligomers. For polymers synthesized from this compound, depolymerization would likely target the siloxane linkages in cross-linked materials or the carbon-carbon backbone in vinyl polymers. Research in this area is ongoing, with a focus on developing energy-efficient and selective depolymerization processes.
Surface Science and Interfacial Engineering
The ability of this compound to react with hydroxyl groups present on the surfaces of many inorganic materials makes it a valuable tool in surface science and interfacial engineering. This reactivity allows for the covalent attachment of a diethylvinylsilyl group to a surface, thereby altering its chemical and physical properties.
This compound as a Coupling Agent for Organic-Inorganic Hybrid Materials
Silane coupling agents serve as molecular bridges to form stable bonds between dissimilar materials, primarily organic polymers and inorganic substrates. shinetsusilicone-global.com The efficacy of these agents stems from their dual-functionality molecule. shinetsusilicone-global.com In the case of this compound, the molecule possesses a reactive chlorosilyl group and a polymerizable vinyl group.
The primary mechanism involves the hydrolysis of the chlorosilyl end. The Si-Cl bond is highly susceptible to hydrolysis, reacting with trace amounts of water to form a silanol (B1196071) (Si-OH) group. This silanol group can then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, or metal oxides, forming a durable covalent siloxane (Si-O-Inorganic) bond at the interface. ethz.ch
Simultaneously, the vinyl group (-CH=CH₂) on the molecule is available to react and copolymerize with an organic polymer matrix during curing or polymerization. This reaction integrates the silane into the polymer backbone, creating a strong covalent link between the inorganic and organic phases. This dual action effectively couples the two disparate materials, leading to the formation of a cohesive organic-inorganic hybrid material with enhanced mechanical strength and thermal stability. shinetsusilicone-global.com
| Stage | Reaction at Inorganic Surface | Reaction with Organic Matrix | Resulting Bond |
| Hydrolysis | The chlorosilyl group (Si-Cl) reacts with water (H₂O) to form a silanol group (Si-OH). | - | Intermediate silanol formation |
| Condensation | The silanol group condenses with hydroxyl groups (-OH) on the inorganic substrate. | - | Covalent siloxane bond (Si-O-Substrate) |
| Polymerization | - | The vinyl group (-CH=CH₂) participates in the polymerization of the organic resin. | Covalent bond within the polymer matrix |
Modification of Substrate Surfaces for Enhanced Adhesion and Compatibility
The chemical functionality of this compound makes it a candidate for modifying substrate surfaces to improve adhesion and compatibility with various polymers. Surface modification aims to alter the chemical characteristics of a substrate to make it more receptive to bonding with an adhesive or another material. ethz.ch
When a substrate is treated with this compound, the chlorosilyl group reacts with surface hydroxyls, grafting the diethylvinylsilyl moiety onto the surface. ethz.ch This process transforms a typically hydrophilic, inorganic surface into a more organophilic one, characterized by the presence of ethyl and vinyl groups. This altered surface energy reduces the interfacial tension between the substrate and an organic polymer or adhesive, promoting better wetting and spreading of the polymer over the surface.
The vinyl groups anchored to the surface are particularly significant. They present a reactive interface that can chemically bond with a polymer matrix applied subsequently. For instance, in a fiber-reinforced composite, treating glass or carbon fibers with this compound would allow the vinyl groups on the fiber surface to copolymerize with the resin matrix (e.g., a polyester (B1180765) or vinyl ester), creating a robust chemical linkage that dramatically enhances adhesion and improves stress transfer from the matrix to the reinforcement. frontiersin.org
Research on Silane Adhesion Mechanisms in Composites
Research into silane adhesion mechanisms focuses on understanding the chemical and physical interactions at the interface between the inorganic reinforcement and the polymer matrix in composite materials. The primary theory behind silane coupling agent effectiveness is the formation of a chemical bridge. frontiersin.org
For a molecule like this compound, the mechanism involves several key steps:
Hydrolysis: The chlorosilane reacts with water to form reactive silanols.
Condensation: These silanols bond with the hydroxyl-rich surface of an inorganic filler or fiber, forming siloxane linkages. frontiersin.org
Interphase Formation: The organofunctional vinyl groups extend away from the surface, creating a chemical layer known as the interphase. This region is chemically distinct from both the bulk polymer and the inorganic substrate.
Copolymerization: During the composite's curing process, the vinyl groups of the silane copolymerize with the polymer matrix, forming strong covalent bonds. shinetsusilicone-global.com
Precursors for Advanced Ceramics and Coatings via Chemical Solution Deposition
This compound can theoretically serve as a preceramic polymer, which is a macromolecule that can be converted into a ceramic material through pyrolysis. wikipedia.org The use of such precursors allows for the fabrication of ceramics in complex shapes, such as fibers and coatings, which are difficult to achieve with traditional powder-based ceramic processing. nih.gov
In this role, this compound would first be polymerized, often through hydrolysis and condensation reactions involving its chloro group, to form a poly(diethylvinylsiloxane) resin. This polymeric resin can then be shaped or deposited as a coating onto a substrate using chemical solution deposition techniques like dip-coating or spin-coating.
Advanced Analytical Methodologies for the Study of Diethylvinylchlorosilane and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone of molecular analysis, providing fundamental insights into the structure, bonding, and electronic nature of compounds. For Diethylvinylchlorosilane, a combination of techniques is used to build a complete molecular profile.
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for determining the precise structure of organic and organometallic compounds in solution. numberanalytics.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within a molecule. libretexts.org For this compound, ¹H, ¹³C, and ²⁹Si NMR are the most informative.
¹H NMR: This technique provides information on the hydrogen atoms (protons) in the molecule. numberanalytics.com The spectrum of this compound is expected to show distinct signals for the protons of the two ethyl groups and the vinyl group, with chemical shifts and splitting patterns characteristic of their local environments. libretexts.org
¹³C NMR: Offering insights into the carbon framework, ¹³C NMR distinguishes between the different carbon atoms in the ethyl and vinyl moieties. numberanalytics.comnp-mrd.orghmdb.ca
²⁹Si NMR: As a spin-½ nucleus, ²⁹Si NMR is a powerful tool for directly probing the silicon environment, although its low natural abundance (4.7%) and lower gyromagnetic ratio can necessitate specialized techniques like DEPT (Distortionless Enhancement by Polarization Transfer) for signal enhancement. magritek.compascal-man.com The chemical shift of the silicon atom is highly sensitive to its substituents (ethyl, vinyl, chlorine), providing unambiguous confirmation of the compound's identity. huji.ac.ilresearchgate.net
The expected NMR data provides a unique signature for the molecule, confirming its structural integrity. numberanalytics.com
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | -CH=CH₂ | 5.5 - 6.5 | Multiplet |
| ¹H | -Si-CH₂-CH₃ | 0.9 - 1.2 | Quartet |
| ¹H | -Si-CH₂-CH₃ | 0.7 - 1.0 | Triplet |
| ¹³C | -C H=CH₂ | 130 - 140 | CH |
| ¹³C | -CH=C H₂ | 130 - 140 | CH₂ |
| ¹³C | -Si-C H₂-CH₃ | 5 - 15 | CH₂ |
| ¹³C | -Si-CH₂-C H₃ | 5 - 15 | CH₃ |
| ²⁹Si | (CH₃CH₂)₂Si(CH=CH₂)Cl | 5 - 20 | Singlet |
Table 1: Predicted ¹H, ¹³C, and ²⁹Si NMR chemical shifts for this compound. Values are estimated based on data for similar organosilane compounds.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. The resulting spectrum serves as a unique "molecular fingerprint," allowing for the identification of functional groups and confirmation of molecular identity. europa.eunih.govnesi.org.nz
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org For this compound, key absorptions include the C=C stretch of the vinyl group, C-H stretches of the alkyl and vinyl groups, and the characteristic Si-Cl stretch. These techniques are highly effective for monitoring the presence of specific bonds within organosilane molecules. aip.org
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, making it effective for observing the Si-C and C=C bonds.
Together, these methods provide a comprehensive vibrational profile of the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Vinyl C-H | Stretch | 3050 - 3010 | IR, Raman |
| Alkyl C-H | Stretch | 2980 - 2850 | IR, Raman |
| C=C | Stretch | 1645 - 1620 | IR, Raman |
| CH₂ | Bend (Scissoring) | ~1465 | IR |
| CH₃ | Bend (Asymmetric) | ~1450 | IR |
| CH₃ | Bend (Symmetric) | ~1375 | IR |
| Si-Cl | Stretch | 600 - 450 | IR, Raman |
| Si-C | Stretch | 800 - 600 | IR, Raman |
Table 2: Characteristic vibrational frequencies for this compound.
Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). It provides crucial information about the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns. mcmaster.ca For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal combined technique. nih.gov
Upon ionization, typically through electron impact (EI), the this compound molecule will form a molecular ion (M⁺). This ion can then undergo fragmentation, breaking at its weakest bonds. Common fragmentation pathways for organosilanes include:
Loss of a chlorine radical (•Cl).
Loss of an ethyl radical (•CH₂CH₃).
Loss of a vinyl radical (•CH=CH₂).
Rearrangement reactions.
Analysis of the resulting mass spectrum allows for the confirmation of the molecular weight and provides evidence supporting the proposed structure.
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the vinyl group (C=C). The key electronic transition is the π → π* transition within the double bond. researchgate.net This transition typically occurs in the ultraviolet region. While simple alkenes absorb around 170-190 nm, conjugation or the presence of certain substituents can shift this absorption. The silicon atom's ability to engage in hyperconjugation can influence the energy of the π system. wikipedia.org
X-ray techniques provide deeper insights into the elemental composition and atomic arrangement of materials.
X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique used to determine the local geometric and/or electronic structure of matter. wikipedia.org By tuning the X-ray energy to a core-level absorption edge of silicon (the Si K-edge), one can probe the local environment of the Si atoms, including coordination number, bond distances, and oxidation state. journaldephysique.orgresearchgate.netacs.org This method is applicable to samples in any state (solid, liquid, or gas).
Chromatographic Separation and Purity Assessment Techniques
Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound. dakenchem.com For volatile organochlorosilanes, gas chromatography is the method of choice. justia.com
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a column. A sample of this compound is vaporized and carried by an inert gas through the column. Its retention time—the time it takes to travel through the column—is a characteristic property. By comparing the retention time to that of a known standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative purity assessment. google.comnih.gov The use of a mass spectrometer as a detector (GC-MS) combines separation with definitive identification. nih.gov
Thermal Analysis Techniques for Reaction Monitoring and Stability Studies (e.g., TGA-DTA)
Thermal analysis techniques are indispensable for characterizing the properties of polymers and materials derived from this compound. setaramsolutions.com Among the most crucial methods are Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), which are often used simultaneously (TGA-DTA or STA) to provide a comprehensive understanding of a material's behavior under heat. abo.fiiitk.ac.in
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. worldoftest.comslideshare.net This technique is fundamental for determining the thermal stability of materials derived from this compound. nih.gov The resulting TGA curve plots mass loss against temperature, revealing the temperatures at which decomposition or degradation occurs. researchgate.net For polymers, this data indicates the upper temperature limit of their utility and provides insight into their degradation mechanisms. nih.gov For example, studies on related poly(vinylidene fluoride) have shown that thermal degradation can occur in distinct mass-loss steps, with the primary degradation happening in the 400–510 °C range. nih.gov The atmosphere used during the analysis, such as inert nitrogen or reactive air, is a critical parameter, as the presence of oxygen can significantly alter degradation pathways. iitk.ac.in
Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. worldoftest.comslideshare.net This method detects exothermic and endothermic events, which appear as peaks on the DTA curve. abo.fi Such events include phase transitions (like melting and crystallization), as well as chemical reactions like polymerization or decomposition, which are not associated with a mass change. worldoftest.comresearchgate.net TGA alone cannot detect these events, highlighting the complementary nature of the two techniques. abo.fi
By combining TGA and DTA, researchers can effectively monitor polymerization reactions and study the stability of the resulting materials. mdpi.com For instance, the heat flow changes detected by DTA can signal the initiation and progression of a polymerization reaction, while TGA can subsequently determine the thermal stability of the formed polymer. researchgate.netnih.gov The analysis of materials like polyvinylsilsesquioxane, a related silsesquioxane, has utilized TGA and DTA to confirm reaction completion and study thermal behavior. researchgate.net
The table below summarizes the key information obtained from TGA-DTA analysis in the context of materials derived from vinyl-silane precursors.
| Analytical Technique | Parameter Measured | Information Obtained for Derived Materials | Typical Temperature Range (°C) |
| Thermogravimetric Analysis (TGA) | Mass Change vs. Temperature | Thermal Stability, Decomposition Temperatures, Moisture/Volatile Content, Residue (Ash) Content. worldoftest.com | Ambient to 1000+ |
| Differential Thermal Analysis (DTA) | Temperature Difference (ΔT) vs. Temperature | Phase Transitions (Melting, Crystallization), Glass Transition Temperature (Tg), Reaction Enthalpies (Exothermic/Endothermic). worldoftest.comslideshare.net | Ambient to 1600 |
| Simultaneous TGA-DTA (STA) | Simultaneous Mass Change and ΔT vs. Temperature | Correlation of mass loss events with specific thermal phenomena (e.g., decomposition vs. phase change), Reaction Monitoring. iitk.ac.in | Ambient to 1600 |
This table is interactive. Users can sort and filter the data.
Microscopic Techniques for Morphological Analysis of Derived Materials
Microscopic techniques are essential for visualizing the micro- and nano-scale structure of materials derived from this compound. intertek.comresearchgate.net Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two powerful electron microscopy techniques used to obtain high-resolution images of a material's morphology. cicenergigune.comazooptics.com
Scanning Electron Microscopy (SEM) provides detailed images of a sample's surface. qa-group.com In this technique, a focused beam of electrons scans the surface, and the resulting interactions generate signals that reveal information about the surface topography, texture, and composition. mdpi.com For materials derived from this compound, such as polymer composites or films, SEM is used to examine features like surface roughness, porosity, and the distribution of particles or phases. intertek.comgfzxb.org When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis, mapping the distribution of silicon and other elements across the sample's surface. qa-group.come3s-conferences.org Studies on related polyhedral oligomeric silsesquioxanes (POSS) composites have used SEM to confirm the dispersion of POSS within a polymer matrix. ijspr.com
Transmission Electron Microscopy (TEM) offers valuable information on the internal structure of a material. thermofisher.com Unlike SEM, which analyzes reflected electrons, TEM creates an image from electrons that pass through an ultra-thin sample slice. thermofisher.com This allows for much higher magnification and resolution, capable of revealing details at the atomic level. cicenergigune.comazooptics.com For this compound-derived materials, TEM is used to investigate the internal morphology, such as the size, shape, and arrangement of polymer chains or the dispersion of nanoscale fillers within a composite. beilstein-journals.org For example, TEM analysis of copolymers containing silsesquioxane units has been used to identify the presence and distribution of POSS agglomerates within the polymer matrix. beilstein-journals.org
The choice between SEM and TEM depends on the specific information required. thermofisher.com SEM is preferred for studying surface characteristics over a relatively large area, while TEM is the tool of choice for detailed analysis of the internal, nanoscale structure. azooptics.com
The following table compares the applications of SEM and TEM for analyzing materials derived from vinylsilane precursors.
| Microscopic Technique | Principle of Operation | Sample Requirements | Information Provided on Derived Materials | Typical Resolution |
| Scanning Electron Microscopy (SEM) | Detects scattered electrons from a surface scan. thermofisher.com | Conductive coating often required for polymers; minimal sample preparation otherwise. azooptics.com | Surface topography, morphology, porosity, particle size and distribution, elemental composition (with EDX). intertek.comqa-group.com | Down to nanometer range. qa-group.com |
| Transmission Electron Microscopy (TEM) | Detects electrons transmitted through a thin sample. thermofisher.com | Ultra-thin sections (typically < 150 nm) required. thermofisher.com | Internal structure, phase morphology, crystal structure, dispersion of nanoparticles, presence of agglomerates. thermofisher.combeilstein-journals.org | Can reach atomic level (<0.2 nm). cicenergigune.com |
This table is interactive. Users can sort and filter the data.
Computational and Theoretical Investigations of Diethylvinylchlorosilane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the fundamental electronic characteristics of molecules. For diethylvinylchlorosilane, these calculations can elucidate its structure, reactivity, and spectroscopic properties.
The electronic structure of this compound governs its chemical behavior. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting its reactivity. In this compound, the HOMO is likely to be localized on the vinyl group's π-system, making it susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the silicon atom and the Si-Cl bond, indicating its susceptibility to nucleophilic attack.
The charge distribution within the molecule, often analyzed using methods like Mulliken population analysis, reveals the polarity of the bonds. The silicon atom, being less electronegative than chlorine and oxygen (in case of hydrolysis), will carry a partial positive charge, while the chlorine atom will have a partial negative charge. This charge separation makes the Si-Cl bond highly reactive.
Table 1: Hypothetical Frontier Orbital Energies and Atomic Charges for this compound
| Parameter | Value | Description |
| HOMO Energy | -8.5 eV | Highest Occupied Molecular Orbital energy, indicating susceptibility to electrophilic attack. |
| LUMO Energy | -0.5 eV | Lowest Unoccupied Molecular Orbital energy, indicating susceptibility to nucleophilic attack. |
| Si Atomic Charge | +0.8 | Partial positive charge on the silicon atom, making it an electrophilic center. |
| Cl Atomic Charge | -0.6 | Partial negative charge on the chlorine atom, facilitating its departure as a leaving group. |
| C (vinyl, alpha) | -0.3 | Partial negative charge on the alpha carbon of the vinyl group. |
| C (vinyl, beta) | -0.2 | Partial negative charge on the beta carbon of the vinyl group. |
Note: The data in this table is hypothetical and serves as an illustrative example of the types of results obtained from quantum chemical calculations.
Quantum chemical calculations can be used to model reaction pathways and predict the reactivity of this compound. For instance, the hydrolysis of the Si-Cl bond is a key reaction for many of its applications. noaa.gov Computational studies on similar chlorosilanes have shown that the reaction proceeds through a nucleophilic attack of a water molecule on the silicon atom. researchgate.net The energy barrier for this reaction can be calculated to determine its feasibility and kinetics.
Furthermore, the vinyl group can participate in various reactions, such as hydrosilylation and polymerization. Theoretical calculations can help in understanding the mechanisms of these reactions and predicting the regioselectivity and stereoselectivity of the products. The reactivity of vinylsilanes with electrophiles is a well-studied area where computational methods can provide significant insights.
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and comparing them with experimental data, one can confirm the molecular structure and identify characteristic vibrational modes associated with the vinyl, ethyl, and Si-Cl groups. Similarly, theoretical prediction of NMR chemical shifts can aid in the structural elucidation of this compound and its reaction products.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=C (vinyl) | Stretching | ~1630 |
| Si-Cl | Stretching | ~550 |
| C-H (vinyl) | Stretching | ~3050 |
| CH₂ (ethyl) | Asymmetric Stretching | ~2950 |
| CH₃ (ethyl) | Symmetric Stretching | ~2870 |
Note: These are typical frequency ranges and specific values would be obtained from detailed quantum chemical calculations.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with other molecules or surfaces. The rotation around the Si-C and C-C single bonds allows the molecule to adopt various conformations. libretexts.orgchemistrysteps.com MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers.
Furthermore, MD simulations are valuable for understanding the intermolecular interactions of this compound. This is particularly relevant for its application as a coupling agent, where it interacts with inorganic surfaces and organic polymers. acs.org Simulations can model the adsorption of this compound on a silica (B1680970) surface, for example, revealing the orientation of the molecule and the nature of the interactions. mdpi.com
In Silico Design and Screening of this compound-Based Compounds
In silico methods, which are computational approaches to drug discovery and materials design, can be applied to the design and screening of new compounds based on the this compound scaffold. iust.ac.ir By systematically modifying the functional groups attached to the silicon atom, it is possible to create a virtual library of related compounds. The properties of these virtual compounds, such as their reactivity, stability, and affinity for certain surfaces, can then be predicted using quantum chemical calculations or quantitative structure-property relationship (QSPR) models. researchgate.net
This computational screening approach can accelerate the discovery of new organosilane compounds with tailored properties for specific applications, such as improved adhesion promoters, crosslinking agents, or precursors for novel materials. silicorex.com For example, one could screen for derivatives with enhanced thermal stability or specific reactivity towards a particular polymer matrix.
Machine Learning and Artificial Intelligence Applications in Organosilane Research
Machine learning (ML) and artificial intelligence (AI) are increasingly being used to accelerate research in chemistry and materials science. nih.gov In the context of organosilane research, ML models can be trained on existing experimental and computational data to predict the properties of new compounds. rsc.orglmu.de For instance, an ML model could be developed to predict the reactivity of a wide range of organosilanes, including this compound, based on their molecular descriptors.
Future Research Directions and Interdisciplinary Opportunities
Development of Novel and Green Synthetic Routes for Diethylvinylchlorosilane
The traditional synthesis of chlorosilanes, including this compound, often involves processes that are energy-intensive and generate hazardous byproducts, such as hydrogen chloride (HCl). mdpi.com This reality has spurred research into developing more environmentally benign and efficient synthetic pathways, aligning with the principles of green chemistry. rsc.orgnih.gov
Future research in this area is focused on several promising strategies:
Chlorine-Free Synthesis: A major goal is to develop direct synthesis methods that avoid the use of chlorine altogether. mdpi.com Research is exploring the direct reaction of elemental silicon with alcohols to produce alkoxysilanes, which can be functionalized further. mdpi.com While not a direct route to chlorosilanes, developing efficient pathways from these chlorine-free precursors to vinyl-functionalized silanes is a key research challenge.
Catalytic Routes: The development of novel catalysts is crucial for improving the efficiency and selectivity of existing processes and enabling new, greener reactions. This includes:
Lewis Base Catalysis: Recent studies have shown the potential of Lewis base catalysts in organosilane chemistry, such as in the dynamic kinetic asymmetric transformation (DYKAT) of racemic chlorosilanes. nih.gov This approach could be adapted to develop highly selective and less hazardous routes to specific organochlorosilanes.
Alternative Energy Sources: Investigating the use of microwave irradiation, sonochemistry, or photochemical methods could lead to synthetic routes that require less energy and offer faster reaction times compared to traditional thermal methods.
Bio-based Feedstocks: A long-term vision involves utilizing bio-based sources for the organic moieties in organosilanes. Research into converting biomass-derived molecules into the ethyl and vinyl groups for this compound synthesis represents a significant step towards a more sustainable chemical industry. viridischemical.com
| Synthetic Route | Advantages | Research Challenges | Key References |
|---|---|---|---|
| Traditional Müller-Rochow Process | Established industrial process | High energy consumption, HCl byproduct, moderate selectivity | mdpi.com |
| Chlorine-Free Direct Reactions (with alcohols) | Avoids HCl, potentially greener | Requires high temperatures, development of efficient catalysts | mdpi.com |
| Catalytic Hydrogenolysis | Greener reduction method for Si-Cl bonds | Requires efficient and robust catalysts, thermodynamic limitations | chemrxiv.org |
| Lewis Base-Catalyzed Reactions | High selectivity, milder reaction conditions | Catalyst development and optimization for specific silanes | nih.govnih.gov |
Exploration of this compound in Advanced Functional Materials Beyond Traditional Applications
The unique combination of a reactive vinyl group and a hydrolyzable chloro-silyl moiety makes this compound a versatile building block for advanced functional materials. issn.orgindexcopernicus.com While its traditional use lies in silicone polymers, future research is set to explore its potential in more sophisticated applications.
Smart Polymers and Stimuli-Responsive Materials: The vinyl group of this compound is readily available for polymerization, including controlled/living radical polymerization techniques. rsc.org This allows for the synthesis of well-defined polymers. By incorporating this compound into copolymers with stimuli-responsive monomers, materials that change their properties in response to pH, temperature, or light can be developed for applications in drug delivery, sensors, and soft robotics. nih.gov
Advanced Coatings and Surface Modification: As a coupling agent, this compound can be used to modify the surfaces of inorganic materials like glass, metals, and silica (B1680970). This can impart hydrophobicity, improve adhesion, and enhance compatibility with polymer matrices. Future research could focus on creating superhydrophobic surfaces, anti-corrosion coatings, and biocompatible surfaces for medical implants. sigmaaldrich.comarchive.org
Hybrid Organic-Inorganic Materials: The ability of this compound to react with both organic and inorganic components makes it an ideal candidate for creating hybrid materials. Research into sol-gel processes involving this silane (B1218182) could lead to novel hybrid materials with tailored optical, electronic, or mechanical properties for use in catalysis, separation membranes, and photonics. unileoben.ac.at
Materials for Electronics and Energy: Silicones derived from functional silanes are critical for the electronics and energy sectors. globalsilicones.orgamericanchemistry.com this compound can be a precursor for dielectric materials, encapsulants for solar cells, and components for lithium-ion batteries that require thermal stability and durability. globalsilicones.orgamericanchemistry.commdpi.com Research could explore its role in developing flexible electronics and next-generation energy storage devices.
| Application Area | Function of this compound | Potential Research Focus | Key References |
|---|---|---|---|
| Stimuli-Responsive Polymers | Monomer/Cross-linker | Synthesis of polymers responsive to pH, temperature, or light for drug delivery systems. | nih.gov |
| Advanced Coatings | Surface modifier, coupling agent | Development of superhydrophobic, anti-corrosion, or biocompatible surfaces. | sigmaaldrich.com |
| Hybrid Materials | Precursor for sol-gel process | Creation of materials with unique optical or electronic properties for sensors and catalysis. | unileoben.ac.at |
| Electronics & Energy | Precursor for silicone elastomers and resins | Development of durable encapsulants for solar cells and components for flexible electronics. | globalsilicones.orgamericanchemistry.commdpi.com |
Integration of this compound into Multi-component Reaction Systems
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product, maximizing atom economy and minimizing waste. wikipedia.orgnih.gov The integration of organosilanes into MCRs is a burgeoning area of research. nih.gov
This compound, with its distinct reactive sites—the vinyl group and the silicon-chlorine bond—is an excellent candidate for the design of novel MCRs.
Designing Novel MCRs: Future work could focus on designing new MCRs where this compound acts as a key reactant. For example, a reaction could involve the simultaneous or sequential reaction of the Si-Cl bond with a nucleophile, the vinyl group in a cycloaddition or Michael addition, and a third component. Such strategies would enable the rapid assembly of complex organosilicon molecules that are difficult to access through traditional multi-step synthesis. frontiersin.org
Synthesis of Heterocyclic Systems: MCRs are powerful tools for synthesizing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. rsc.org Research could explore the use of this compound in MCRs like the Biginelli or Hantzsch reactions to incorporate a silylvinyl moiety into the final heterocyclic structure, potentially leading to novel biological activities. frontiersin.orgorganic-chemistry.org
Tandem Catalysis: A promising avenue involves developing tandem catalytic systems where one catalyst activates the Si-Cl bond while another promotes a reaction at the vinyl group. This would allow for highly controlled and selective one-pot transformations, which is a hallmark of elegant synthetic design. nih.gov The development of such systems represents a significant challenge in catalyst compatibility and reaction engineering.
The exploration of this compound in MCRs opens up possibilities for creating diverse libraries of novel organosilicon compounds for screening in drug discovery and materials science. nih.govrsc.org
Sustainable Chemistry and Circular Economy Aspects in Organosilane Research
The principles of sustainable chemistry and the circular economy are becoming increasingly integral to chemical research and industry. umweltbundesamt.defrontiersin.org This paradigm shift involves considering the entire lifecycle of a chemical product, from its synthesis to its end-of-life. umweltbundesamt.de
For organosilanes like this compound, this translates into several key research directions:
Lifecycle Assessment (LCA): Conducting comprehensive LCAs for this compound and the materials derived from it is essential. This would quantify the environmental impact from cradle to grave and identify hotspots for improvement, guiding research towards more sustainable alternatives. uj.edu.pl
Recycling of Silicone Materials: Silicones, the major products derived from organosilanes, are known for their durability. americanchemistry.comamericanchemistry.com However, developing efficient recycling methods is crucial for a circular economy. Research is underway on chemical recycling (depolymerization) of silicone waste back to valuable monomers or oils, which can then be used to produce new silicone materials. elkaysilicones.comelkem.com This significantly reduces waste and lowers the carbon footprint compared to producing materials from virgin sources. elkem.com
Designing for Recyclability: Future research should focus on designing polymers and materials from this compound that are inherently easier to recycle. This could involve incorporating cleavable linkages into the polymer backbone or developing materials that can be reprocessed without significant degradation of properties.
Bio-based Composites: Silane coupling agents are used to improve the interfacial adhesion between natural fibers (like wood or chia seed flour) and polymer matrices in bio-composites. nih.govresearchgate.net This application promotes a circular economy by enabling the use of renewable resources and waste byproducts to create valuable materials. nih.gov Research into using this compound for this purpose could lead to new, high-performance, and sustainable composites.
By integrating these sustainable chemistry and circular economy principles, the research and application of this compound can contribute more effectively to a resource-efficient and environmentally responsible future. globalsilicones.orgamericanchemistry.com
Q & A
Q. What are the standard synthetic routes for Diethylvinylchlorosilane, and how are they validated experimentally?
this compound can be synthesized via chlorination of diethylvinylsilane or hydrosilylation of vinyl chloride with diethylsilane. AI-driven retrosynthesis tools (e.g., using the PISTACHIO, REAXYS, and BKMS_METABOLIC databases) predict feasible one-step routes by analyzing reaction plausibility (≥0.01) and precursor relevance . Experimental validation requires monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy, with purity confirmed by elemental analysis.
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing Diethylvinylchlorisolane?
- NMR Spectroscopy : H and C NMR identify vinyl and ethyl groups, with characteristic shifts at δ 5.5–6.5 (vinyl protons) and δ 0.5–1.5 (ethyl groups) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 122.66 (CHClSi) confirm molecular weight .
- Infrared (IR) Spectroscopy : Si-Cl stretches appear at 450–550 cm, while vinyl C=C bonds absorb near 1640 cm .
- GC Analysis : Use silanized autosampler vials (e.g., dimethyldichlorosilane-treated) to prevent degradation during analysis .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Ventilation : Use fume hoods to avoid inhalation of volatile chlorosilanes .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Storage : Store in airtight containers under inert gas (N or Ar) to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose via approved hazardous waste protocols .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Apply Design of Experiments (DoE) to assess variables:
- Temperature : Optimal range 80–120°C to balance reaction rate and side-product formation.
- Catalyst Loading : 1–5 mol% platinum-based catalysts (e.g., Karstedt catalyst) for hydrosilylation .
- Solvent : Non-polar solvents (toluene, hexane) minimize siloxane byproducts . Statistical tools like ANOVA identify significant factors, with yield improvements validated via triplicate runs.
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data in this compound synthesis?
- Cross-Verification : Compare AI-predicted routes (Template_relevance models) with empirical data from literature (e.g., PubChem, ECHA) .
- Error Analysis : Quantify deviations in bond dissociation energies (BDEs) using density functional theory (DFT) to refine computational parameters .
- Sensitivity Testing : Vary input parameters (e.g., solvent polarity, steric effects) in simulations to align with observed reaction outcomes .
Q. How should stability studies be designed to assess the long-term storage conditions of this compound?
- Accelerated Degradation Tests : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–12 weeks .
- Analytical Endpoints : Monitor Si-Cl bond integrity via FTIR and quantify hydrolyzed silanols (Si-OH) using Karl Fischer titration .
- Statistical Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C, dry N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
